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Boc-NH-PEG1-C5-OH

Cat. No.: B11932192
M. Wt: 247.33 g/mol
InChI Key: CUHGWBFUDZNHSF-UHFFFAOYSA-N
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Description

Evolution and Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Strategies

The use of polyethylene glycol (PEG) in biological applications, a process often termed PEGylation, dates back to the 1970s. chempep.comnih.gov Initially, researchers conjugated PEG to proteins to extend their circulation time in the body and reduce their immunogenicity. chempep.comcrimsonpublishers.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−), which are highly soluble in water due to their ability to form hydrogen bonds. chempep.com This property is particularly advantageous for improving the solubility and bioavailability of hydrophobic molecules. axispharm.com

Over the past few decades, the role of PEG has evolved from being a simple polymer for improving drug properties to a fundamental component of sophisticated linker technologies. The development of monodisperse PEG linkers, which have a precisely defined number of repeating units, in the 1990s was a significant milestone. chempep.combroadpharm.com This allowed for more precise control over the structure and properties of bioconjugates. Today, PEG linkers are integral to a wide range of applications, including drug delivery systems, diagnostic assays, and the creation of functional materials. chempep.commolecularcloud.org Their biocompatibility, low toxicity, and ability to provide conformational flexibility make them a cornerstone of modern bioconjugation strategies. chempep.compurepeg.com

Position of Boc-NH-PEG1-C5-OH within the Landscape of Functionalized PEG Building Blocks

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This characteristic allows for the sequential and controlled conjugation of two different molecules. The landscape of functionalized PEG building blocks is vast and diverse, with variations in several key aspects:

Functional Groups: A variety of functional groups can be attached to the termini of PEG linkers to enable different conjugation chemistries. broadpharm.com Common examples include amines (-NH2), carboxylic acids (-COOH), azides (-N3), alkynes, and NHS esters. broadpharm.com

Protecting Groups: To control the reactivity of functional groups during multi-step syntheses, protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group in this compound is a common acid-labile protecting group for amines. molecularcloud.org Other protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), are also used.

Linker Architecture: PEG linkers can be linear, branched, or cleavable. axispharm.com Branched linkers allow for the attachment of multiple molecules, while cleavable linkers are designed to break under specific physiological conditions, enabling the controlled release of a payload. axispharm.compurepeg.com

This compound, with its Boc-protected amine, a single PEG unit for hydrophilicity, and a terminal hydroxyl group on a C5 alkyl chain, represents a specific and synthetically useful combination of these features. The hydroxyl group can be further modified, for example, by oxidation to a carboxylic acid, to facilitate conjugation to other molecules.

FeatureDescriptionExamples of Variations
PEG Chain Length Number of ethylene glycol unitsPEG1, PEG2, PEG4, etc.
Functional Groups Reactive ends for conjugationAmine, Carboxylic Acid, Azide (B81097), Alkyne, NHS ester
Protecting Groups Temporarily block reactivityBoc, Fmoc
Architecture Overall structure of the linkerLinear, Branched, Cleavable

Chemical Design Rationale for this compound Architecture

The specific architecture of this compound is a result of a rational design process aimed at providing a versatile building block for complex molecule synthesis, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its key advantage is its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions. molecularcloud.org This allows for the selective deprotection of the amine for subsequent conjugation after other synthetic steps have been performed.

PEG1 Unit: The single polyethylene glycol unit serves to impart a degree of hydrophilicity to the linker. axispharm.comprecisepeg.com This can improve the solubility of the final PROTAC molecule, which is often a key challenge due to the typically hydrophobic nature of the ligands involved. While longer PEG chains can further enhance solubility, they can also lead to increased molecular weight and potentially unwanted flexibility. The single PEG unit in this compound offers a balance between improved solubility and maintaining a more constrained linker length.

C5-OH (Pentyl Alcohol) Terminus: The five-carbon alkyl chain (C5) provides a flexible spacer, and the terminal hydroxyl group (-OH) offers a versatile handle for further chemical modification. This hydroxyl group can be oxidized to a carboxylic acid, which can then be activated (e.g., as an NHS ester) for efficient coupling to an amine on a target-binding ligand or an E3 ligase ligand. The length of this alkyl chain is a critical parameter in PROTAC design, as it influences the spatial orientation of the two ligands and the stability of the resulting ternary complex. nih.govnih.gov

Fundamental Role of Linkers in Directed Protein Degradation and Advanced Chemical Probe Design

Linkers are not merely passive spacers; they are critical components that dictate the efficacy of bifunctional molecules like PROTACs and advanced chemical probes.

In Directed Protein Degradation (PROTACs):

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.govbldpharm.com They function by recruiting the E3 ligase to the POI, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. axispharm.com The linker plays a crucial role in this process:

Ternary Complex Formation: The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. axispharm.comnih.gov An optimal linker length allows the two proteins to come into close proximity for efficient ubiquitin transfer. nih.govrsc.org

Physicochemical Properties: The linker significantly influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability. explorationpub.comresearchgate.net PEG-containing linkers, for instance, can enhance aqueous solubility. precisepeg.com

Selectivity and Potency: The nature of the linker can impact the selectivity and potency of the PROTAC. explorationpub.com Subtle changes in linker composition can alter the degradation efficiency and even the selectivity for different target proteins. nih.gov

In Advanced Chemical Probe Design:

Chemical probes are small molecules used to study and manipulate biological systems. Bifunctional probes often incorporate a linker to connect a reactive group (for covalent modification of a target) or a reporter tag (for detection) to a targeting moiety.

Target Identification: In activity-based protein profiling (ABPP) and other chemical proteomics approaches, linkers are used to connect a reactive group to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). nih.govnih.gov This allows for the enrichment and identification of the protein targets of the probe. Cleavable linkers are particularly useful in this context, as they allow for the release of the target protein from the enrichment matrix under mild conditions, reducing background and improving the confidence of target identification. nih.govresearchgate.net

Fluorescence Resonance Energy Transfer (FRET): In FRET-based probes, the linker's length and flexibility are critical for maintaining the appropriate distance between two fluorophores to report on a specific biological event, such as a conformational change in a protein. rsc.org

Modulating Probe Function: The linker can be designed to do more than just connect two entities. For example, photoswitchable linkers can be incorporated to allow for the light-induced activation or deactivation of a probe, providing temporal and spatial control over its activity. precisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25NO4 B11932192 Boc-NH-PEG1-C5-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO4

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15)

InChI Key

CUHGWBFUDZNHSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Boc Nh Peg1 C5 Oh

Strategies for the Preparation of Boc-NH-PEG1-C5-OH Scaffolds

The synthesis of this compound involves the assembly of its core components: the PEG linker, the C5 spacer, and the protected amine.

Polyethylene (B3416737) glycol (PEG) linkers are widely used due to their water solubility, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules. nih.govbiochempeg.com The synthesis of functionalized PEG linkers typically starts from a diol precursor, such as triethylene glycol for a PEG3 unit. A common strategy to achieve heterobifunctionality involves a two-step process:

Monoprotection of the Diol: One of the terminal hydroxyl groups of the diol is protected with a suitable protecting group, such as a trityl (Tr) or tert-butyldimethylsilyl (TBDMS) group. This allows for the selective modification of the other hydroxyl group.

Functionalization of the Free Hydroxyl Group: The remaining free hydroxyl group is then converted into the desired functional group. For the synthesis of a precursor to this compound, this would involve the introduction of the C5-OH component. This can be achieved by reacting the monoprotected PEG with a suitable C5 synthon, for example, 5-bromopentanol, under Williamson ether synthesis conditions.

Alternatively, a commercially available monoprotected PEG derivative can be directly functionalized.

The introduction of the Boc-protected amine is a critical step. One common method involves the following sequence:

Introduction of a Precursor to the Amine: The terminal hydroxyl group of a suitable PEG-C5-OH precursor can be converted into a better leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with sodium azide (B81097) to introduce an azide group.

Reduction and Protection: The azide is then reduced to a primary amine, for example, using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. The resulting amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534). google.comorganic-chemistry.org

An alternative route involves starting with a molecule that already contains the Boc-protected amine and a reactive group for attaching the PEG-C5-OH chain. For example, N-Boc-ethanolamine can be deprotonated with a strong base and reacted with a tosylated or halogenated PEG-C5-OH derivative.

A representative synthetic scheme is outlined below:

StepReactantsReagents and ConditionsProduct
1Triethylene glycolTrityl chloride, PyridineMono-tritylated PEG3
2Mono-tritylated PEG3, 5-Bromopentan-1-olSodium hydride, THFTr-O-PEG3-O-(CH₂)₅-OH
3Tr-O-PEG3-O-(CH₂)₅-OHp-Toluenesulfonyl chloride, TriethylamineTr-O-PEG3-O-(CH₂)₅-OTs
4Tr-O-PEG3-O-(CH₂)₅-OTsSodium azide, DMFTr-O-PEG3-O-(CH₂)₅-N₃
5Tr-O-PEG3-O-(CH₂)₅-N₃Triphenylphosphine, H₂OTr-O-PEG3-O-(CH₂)₅-NH₂
6Tr-O-PEG3-O-(CH₂)₅-NH₂(Boc)₂O, Triethylamine, DichloromethaneTr-O-PEG3-O-(CH₂)₅-NHBoc
7Tr-O-PEG3-O-(CH₂)₅-NHBocTrifluoroacetic acid, DichloromethaneHO-PEG3-O-(CH₂)₅-NHBoc

This table presents a generalized synthetic route. Specific conditions and yields may vary.

Selective Functional Group Transformations and Protecting Group Chemistry

The presence of two distinct functional groups in this compound allows for a range of selective chemical modifications.

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection: The removal of the Boc group from this compound to reveal the primary amine is typically achieved by treatment with a strong acid. broadpharm.com Common reagents for this transformation include:

Trifluoroacetic acid (TFA): Often used in a solution with a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions.

Hydrogen chloride (HCl): Can be used as a solution in an organic solvent like dioxane or methanol.

Lewis acids: Catalysts like iron(III) chloride or bismuth(III) trichloride (B1173362) have also been reported for the selective deprotection of Boc groups under mild conditions. rsc.orgresearchgate.net

The resulting free amine is nucleophilic and can participate in a variety of subsequent reactions, such as acylation or alkylation.

Table of Boc Deprotection Reagents:

ReagentConditionsComments
Trifluoroacetic acid (TFA)Dichloromethane, 0°C to room temperatureCommon and effective, often used with scavengers.
Hydrogen Chloride (HCl)4M in Dioxane or MethanolProvides the amine as a hydrochloride salt.
Iron(III) Chloride (FeCl₃)Catalytic amount, Acetonitrile (B52724)/WaterMild and selective method. rsc.org
Bismuth(III) Trichloride (BiCl₃)Acetonitrile/Water, 55°CEffective for selective deprotection. researchgate.net

The terminal hydroxyl group of this compound can be transformed into various other functional groups, most commonly through esterification and amidation reactions (after conversion to a carboxylic acid).

Esterification: The hydroxyl group can be directly esterified by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with an activated carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (3-(dimethylamino)propyl)ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are also widely used to facilitate the reaction between the hydroxyl group and a carboxylic acid. researchgate.net

Amidation: To form an amide bond at the hydroxyl-terminated end, the hydroxyl group must first be converted into a carboxylic acid. This can be achieved through a two-step process:

Oxidation: The primary alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) dichromate (PDC), or a more modern method like TEMPO-catalyzed oxidation.

Amidation: The resulting carboxylic acid can then be coupled with a primary or secondary amine to form an amide bond. This reaction is typically mediated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC/NHS (N-hydroxysuccinimide). nih.govpolysciences.com

These transformations allow for the attachment of a wide range of molecules, such as drugs, fluorescent dyes, or targeting ligands, to the hydroxyl-terminated end of the linker.

Table of Common Derivatization Reactions:

ReactionReactantReagents and ConditionsProduct Functional Group
EsterificationCarboxylic AcidEDC, DMAP, DichloromethaneEster
EsterificationAcyl ChlorideTriethylamine, DichloromethaneEster
Oxidation to AldehydePyridinium chlorochromate (PCC), DichloromethaneAldehyde
Oxidation to Carboxylic AcidJones Reagent (CrO₃/H₂SO₄), AcetoneCarboxylic Acid
Amidation (from Carboxylic Acid)AmineHATU, DIPEA, DMFAmide

Derivatization of the Terminal Hydroxyl Group

Oxidation and Other Functional Group Interconversions for Conjugation

The terminal primary alcohol of this compound is a key functional handle that can be readily transformed into other reactive groups, enabling its conjugation to various molecules of interest. The most common transformations involve oxidation to an aldehyde or a carboxylic acid, or conversion into a sulfonate ester to facilitate nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the primary alcohol is a critical step for introducing an electrophilic carbonyl group. The choice of oxidant and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The presence of the acid-labile Boc protecting group necessitates the use of mild, non-acidic oxidation conditions to avoid its premature removal.

Mild Oxidation to Aldehydes: For the synthesis of the corresponding aldehyde, several reagents are highly effective and compatible with the Boc protecting group. The Dess-Martin periodinane (DMP) is a widely used oxidant for converting primary alcohols to aldehydes under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity, tolerating sensitive functional groups. Another prevalent method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. While effective, careful temperature control is crucial to prevent side reactions. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based oxidation systems, often in combination with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB), offer a catalytic and highly selective alternative for aldehyde synthesis. nih.govorganic-chemistry.org

Oxidation to Carboxylic Acids: To obtain the carboxylic acid derivative of this compound, stronger oxidizing conditions are required. The Jones oxidation, which employs chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a classic method for converting primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.org However, the harsh acidic conditions of the Jones reagent can lead to the cleavage of the Boc group. A modified and milder approach involves a two-step process: initial oxidation to the aldehyde using a mild reagent like DMP or a TEMPO-based system, followed by further oxidation to the carboxylic acid using sodium chlorite (B76162) (NaClO2) buffered with a phosphate (B84403) buffer. This sequential approach provides better control and preserves the integrity of the Boc protecting group.

Table 1: Common Oxidation Reactions for this compound

Target Functional Group Reagent(s) Typical Conditions Key Considerations
Aldehyde Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temperature Mild, neutral, high yield, avoids over-oxidation. wikipedia.orgorganic-chemistry.org
Aldehyde TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), pH ~9 Catalytic, mild, selective for primary alcohols. nih.gov
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to Room Temperature Strong oxidant, acidic conditions may cleave Boc group. organic-chemistry.orgwikipedia.org
Carboxylic Acid Two-step: 1. DMP 2. NaClO₂/NaH₂PO₄ 1. CH₂Cl₂ 2. t-BuOH/H₂O Milder alternative to Jones, compatible with Boc group.

Other Functional Group Interconversions

Beyond oxidation, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This is typically achieved by reacting this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles, including azides, thiols, and the amino groups of biomolecules, thereby expanding the repertoire of possible conjugations.

Boc Nh Peg1 C5 Oh As a Key Element in Proteolysis Targeting Chimeras Protacs

Theoretical Framework of PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). nih.gov By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. medchemexpress.com This polyubiquitination marks the target protein for degradation by the 26S proteasome. nih.gov

The targeted degradation of a protein via a PROTAC is initiated by the recruitment of an E3 ubiquitin ligase. nih.gov PROTACs contain a ligand that specifically binds to an E3 ligase, with the most commonly recruited ligases being Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov The choice of E3 ligase can be crucial, as their expression levels can vary between different cell types and tissues, offering a potential avenue for tissue-selective protein degradation. nih.gov The interaction between the PROTAC and the E3 ligase is a key part of the subsequent formation of a three-part, or ternary, complex.

The cornerstone of PROTAC activity is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.gov The stability of this complex is influenced by the specific interactions between all three components. nih.gov Favorable protein-protein interactions between the target protein and the E3 ligase can lead to cooperative binding, where the affinity of the PROTAC for one of the proteins is enhanced by the presence of the other. nih.gov This cooperativity is a critical factor for efficient degradation. nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to accessible lysine (B10760008) residues on the surface of the target protein. nih.gov The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be released to engage in another cycle of degradation. nih.gov

Linker Design Principles in PROTAC Development

The length of the linker is a key determinant of PROTAC efficacy. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into the correct orientation for efficient ubiquitination. The optimal linker length is often determined empirically, with studies showing that even small changes in linker length can have a significant impact on degradation potency. researchgate.net

The composition of the linker also has a profound effect on the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.gov Linkers are often composed of alkyl chains, PEG units, or a combination of both. medchemexpress.com The inclusion of heteroatoms like oxygen and nitrogen can increase the polarity of the linker, which can improve aqueous solubility. medchemexpress.com

Polyethylene (B3416737) glycol (PEG) moieties are frequently incorporated into PROTAC linkers to enhance their properties. precisepeg.com The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially forming interactions with the target protein or the E3 ligase, which can help to stabilize the ternary complex. precisepeg.com PEG linkers are also known for their flexibility, which can allow the PROTAC to adopt a conformation that is favorable for ternary complex formation. Current time information in Merrimack County, US. Furthermore, the hydrophilic nature of PEG can improve the solubility of the PROTAC, which is often a challenge for these relatively large molecules. precisepeg.com

Integration of Boc-NH-PEG1-C5-OH into Diverse PROTAC Constructs

The chemical compound this compound is a bifunctional linker designed for the synthesis of PROTACs. medchemexpress.com Its structure contains a single ethylene (B1197577) glycol unit (PEG1) and a five-carbon alkyl chain (C5), providing a balance of hydrophilicity and lipophilicity. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine (NH), which can be selectively removed under acidic conditions to allow for coupling with a carboxylic acid on either the target protein ligand or the E3 ligase ligand. The terminal hydroxyl group (-OH) provides a handle for another coupling reaction, typically with a carboxylic acid on the other binding moiety, often through an esterification or an etherification reaction.

The use of a building block like this compound allows for a modular approach to PROTAC synthesis. By having a pre-formed linker with orthogonal protecting groups, chemists can systematically synthesize a library of PROTACs with varying linker attachment points and orientations to identify the most effective degrader for a particular target.

Table 1: Illustrative Degradation Potency of PROTACs with Short PEG-Alkyl Linkers

PROTAC ExampleTarget ProteinE3 LigaseLinker Composition (Illustrative)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC ABRD4CRBNPEG2-Alkyl15>90HeLa
PROTAC BBTKCRBNPEG3-Alkyl50>85Ramos
PROTAC CERRαVHLPEG1-Alkyl100~8022Rv1

This table presents illustrative data from various studies on PROTACs with similar linker structures to demonstrate typical performance metrics. DC₅₀ represents the concentration at which 50% of the target protein is degraded, and Dₘₐₓ is the maximum percentage of degradation observed. nih.govresearchgate.net

Table 2: Influence of Linker Length on Ternary Complex Formation

PROTAC ExampleTarget ProteinE3 LigaseLinker Length (atoms, Illustrative)Ternary Complex Cooperativity (α)
PROTAC XSMARCA2VHL105
PROTAC YSMARCA2VHL1325
PROTAC ZSMARCA2VHL1612

This table illustrates how linker length can affect the cooperativity of ternary complex formation, a key factor in PROTAC efficacy. The cooperativity factor (α) is a measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. nih.gov

Strategies for Conjugation to E3 Ligase Ligands

The synthesis of a PROTAC molecule necessitates the strategic and efficient conjugation of the linker to both the E3 ligase ligand and the target protein binder. The bifunctional nature of this compound, possessing a Boc-protected amine and a terminal hydroxyl group, allows for a variety of chemical transformations to achieve this.

The most prevalent strategy for attaching linkers to E3 ligase ligands, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) which bind to the Cereblon (CRBN) E3 ligase, involves the formation of an amide bond. In a typical synthetic route, the Boc protecting group of this compound is removed under acidic conditions to liberate the primary amine. This amine can then be coupled with a carboxylic acid moiety on the E3 ligase ligand using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).

Alternatively, the hydroxyl group of this compound can be exploited for conjugation. For instance, it can undergo a Williamson ether synthesis with an appropriate halo-functionalized E3 ligase ligand. This approach offers an alternative linkage chemistry that can influence the final orientation of the PROTAC. For von Hippel-Lindau (VHL) E3 ligase ligands, which often present a hydroxyl group for linker attachment, the linker's hydroxyl group can be first activated, for example by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution by the VHL ligand.

A modular approach is often employed in PROTAC synthesis, where the linker is first attached to the E3 ligase ligand to create an "E3 ligase ligand-linker" intermediate. This intermediate, now possessing a free functional group at the other end of the linker (e.g., the deprotected amine or an activated hydroxyl group), is then ready for conjugation to the target protein binder.

Strategies for Conjugation to Target Protein Binders

The versatility of this compound extends to its conjugation with a wide array of target protein binders. Similar to the strategies employed for E3 ligase ligands, the choice of conjugation chemistry is dictated by the available functional groups on the POI ligand.

For target protein binders that possess a carboxylic acid functionality, the deprotected amine of the this compound linker is readily coupled via amide bond formation. This is a common strategy for many kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) or BET (Bromodomain and Extra-Terminal domain) proteins.

Conversely, if the target protein binder has a suitable hydroxyl or amino group, the hydroxyl end of the this compound linker can be modified for coupling. For example, the hydroxyl group can be oxidized to an aldehyde to undergo reductive amination with an amine-containing POI ligand. Alternatively, it can be converted into a leaving group to react with a nucleophilic site on the binder.

The sequential nature of these conjugation strategies allows for the controlled and stepwise assembly of the PROTAC molecule, ensuring the correct connectivity of the three components.

Impact of this compound Architecture on PROTAC Design Parameters and Binding Modes

The specific architecture of the this compound linker, featuring a single ethylene glycol unit (PEG1) and a five-carbon alkyl chain (C5), has a profound impact on several key parameters that govern PROTAC efficacy.

The length and flexibility of the linker are critical determinants of the stability of the ternary complex. researchgate.netresearchgate.net A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to unproductive binding modes where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The combination of a flexible PEG unit and an alkyl chain in this compound provides a balance of conformational freedom and defined spatial separation, allowing the PROTAC to adopt a conformation conducive to productive ternary complex formation.

Furthermore, the linker can actively participate in the binding interactions within the ternary complex. The ether oxygen of the PEG unit can form hydrogen bonds with amino acid residues on the surface of either the E3 ligase or the target protein, thereby contributing to the stability and cooperativity of the ternary complex. Cooperativity, a measure of the extent to which the binding of one protein to the PROTAC influences the binding of the other, is a critical parameter for PROTAC efficacy. Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is often associated with more potent protein degradation. The specific conformation adopted by the this compound linker can facilitate favorable protein-protein interactions that enhance cooperativity.

The table below summarizes the key architectural features of this compound and their impact on PROTAC design.

Feature of this compoundImpact on PROTAC Design Parameters
Boc-Protected Amine Allows for controlled, directional conjugation to carboxylic acid-containing ligands (E3 or POI) via amide bond formation after deprotection.
Terminal Hydroxyl Group Provides a secondary site for conjugation through etherification, esterification, or oxidation followed by reductive amination.
PEG1 Unit Increases hydrophilicity, potentially improving solubility and cell permeability. The ether oxygen can form hydrogen bonds, contributing to ternary complex stability.
C5 Alkyl Chain Provides flexibility and length, influencing the distance and orientation between the E3 ligase and the target protein. Contributes to the overall lipophilicity of the PROTAC.
Combined PEG1-C5 Architecture Offers a balance of flexibility and defined length to facilitate optimal ternary complex formation. Allows for fine-tuning of physicochemical properties.

Diversified Applications in Bioconjugation and Bio Material Science

General Principles of Covalent Bioconjugation Utilizing Boc-NH-PEG1-C5-OH

This compound is a bifunctional linker designed for multi-step conjugation strategies. The Boc-protected amine provides a stable, yet readily cleavable, handle for introducing a reactive amine group, while the terminal hydroxyl group offers another site for chemical modification. The short PEG1 spacer enhances the water solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with hydrophobic biomolecules or drugs. broadpharm.com

Amide Coupling Reactions with the Amine Precursor

The primary application of the Boc-protected amine in this compound is to serve as a precursor to a free amine, which can then participate in various conjugation reactions, most notably amide bond formation. The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukrsc.org Once deprotected, the newly exposed primary amine can be covalently linked to molecules containing a carboxylic acid group.

This amide coupling is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. aurion.nlthermofisher.com The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which then efficiently reacts with the primary amine of the deprotected linker to form a stable amide bond. biochempeg.combroadpharm.combroadpharm.com This reaction is most efficient at a pH range of 7-8 for the amine reaction, while the activation step is often performed at a slightly acidic pH (4.5-7.2). thermofisher.com

Table 1: General Conditions for Amide Coupling with Deprotected this compound

ParameterConditionPurpose
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in an organic solvent. fishersci.co.ukrsc.orgTo remove the Boc protecting group and expose the primary amine.
Carboxylic Acid Activation EDC and NHS (or Sulfo-NHS) in a suitable buffer (e.g., MES buffer, pH 4.5-7.2). thermofisher.comTo form an amine-reactive NHS ester.
Amine Coupling Reaction of the deprotected amine with the NHS-activated molecule in a buffer at pH 7-8. thermofisher.comTo form a stable amide bond.
Quenching Addition of an amine-containing buffer like Tris or hydroxylamine. broadpharm.comTo stop the reaction and hydrolyze unreacted NHS esters.

This table presents generalized conditions. Specific reaction parameters may vary based on the substrates.

Hydroxyl-Mediated Conjugations in Aqueous and Organic Media

The terminal hydroxyl group of this compound provides an alternative handle for conjugation, particularly through esterification with carboxylic acid-containing molecules. This reaction can be catalyzed by acids, though such conditions may not be suitable for sensitive biomolecules. nih.govresearchgate.net More commonly, coupling agents similar to those used in amide bond formation, such as carbodiimides, can be employed to facilitate the formation of an ester linkage. biosyn.com

The reactivity of hydroxyl groups is generally lower than that of primary amines, which can be an advantage in achieving selective modifications. nih.gov Specific reagents have been developed to target hydroxyl groups, such as isocyanates and carbonyldiimidazole, which can form carbamate (B1207046) linkages. biosyn.com In some cases, the hydroxyl group can be oxidized to an aldehyde, which can then be used in reductive amination reactions with amine-containing molecules. nih.gov These reactions can be performed in both aqueous and organic media, with the choice of solvent depending on the solubility and stability of the reactants. nih.gov

Application in Antibody-Drug Conjugates (ADCs) and Related Architectures

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody to the drug payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. acs.orgresearchgate.net

Heterobifunctional PEG linkers, such as those derived from this compound, are increasingly being used in ADC development. jenkemusa.comjenkemusa.com The PEG element, even a short one, can significantly improve the hydrophilicity of the ADC, which is often challenged by the hydrophobic nature of the cytotoxic drug. acs.orglabinsights.nl This increased hydrophilicity can prevent aggregation, improve stability in circulation, and allow for a higher drug-to-antibody ratio (DAR) without compromising the physical properties of the conjugate. acs.org

The dual functionality of a linker like this compound allows for a modular approach to ADC synthesis. For instance, the deprotected amine could be conjugated to a cytotoxic drug that has been functionalized with a carboxylic acid. Subsequently, the hydroxyl end of the linker could be activated and reacted with an amino acid residue on the antibody, such as lysine (B10760008). The introduction of short PEG linkers has been shown to improve the in vivo pharmacokinetics of antibodies, leading to faster clearance from the blood while maintaining tumor uptake, which can result in higher contrast for imaging applications and potentially reduced systemic toxicity. rsc.org

Table 2: Impact of Short PEG Linkers on ADC Properties

PropertyEffect of Short PEG LinkerRationale
Solubility IncreasedThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the drug payload. acs.orglabinsights.nl
Stability IncreasedReduced aggregation and protection from enzymatic degradation.
Pharmacokinetics Can lead to faster clearance while maintaining tumor uptake. rsc.orgAltered hydrodynamic radius and interaction with clearance mechanisms.
Drug-to-Antibody Ratio (DAR) Allows for higher DAR without aggregation. acs.orgImproved solubility of the overall conjugate.
Immunogenicity ReducedThe PEG chain can shield the drug and linker from the immune system.

This table summarizes general findings on the impact of short PEG linkers in ADCs.

Contribution to Nanomaterial Surface Functionalization

The surface properties of nanomaterials, such as nanoparticles, are crucial for their performance in biological systems. Surface functionalization with molecules like this compound can enhance their biocompatibility, stability, and targeting capabilities. acs.orgmdpi.com

PEGylation Strategies for Enhanced Biocompatibility of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility of nanoparticles. acs.orgnih.gov A PEG layer on the surface of a nanoparticle creates a hydrophilic shield that can reduce non-specific protein adsorption (the "protein corona"), which in turn can decrease recognition and clearance by the immune system, leading to longer circulation times. acs.orgnih.govcreativepegworks.com

A linker like this compound can be used to PEGylate nanoparticles in a controlled manner. For example, the hydroxyl group could be used to attach the linker to a nanoparticle surface that has been pre-functionalized with a complementary reactive group. Alternatively, for gold nanoparticles, a thiol-containing derivative of the linker could be used to form a stable gold-sulfur bond. nanopartz.com The Boc-protected amine at the other end can then be deprotected to introduce a reactive handle for the attachment of targeting ligands, such as antibodies or peptides, or imaging agents. mdpi.comresearchgate.net The presence of both amine and PEG functionalities on the nanoparticle surface has been shown to influence their interaction with biological barriers. mdpi.comresearchgate.net

Surface Modification of Biosensors and Diagnostic Platforms

The performance of biosensors, particularly electrochemical biosensors, is highly dependent on the modification of the electrode surface. acs.orgnih.gov A well-designed surface modification can enhance the immobilization of biorecognition elements (e.g., enzymes, antibodies, nucleic acids), improve signal transduction, and reduce non-specific binding that can lead to false signals. nih.gov

PEG-based linkers are valuable in biosensor development for creating a biocompatible and protein-repellent surface. acs.org A linker such as this compound can be used to create a functionalized surface on a sensor chip. For instance, the hydroxyl end could be attached to a gold or silica (B1680970) surface through appropriate surface chemistry. nih.govnanopartz.com After deprotection of the Boc group, the resulting amine can be used to covalently immobilize a probe molecule via amide coupling. aurion.nl This creates a well-defined and oriented presentation of the probe, which can improve the sensitivity and specificity of the biosensor. rsc.orgmdpi.com The PEG spacer helps to distance the probe from the surface, enhancing its accessibility to the target analyte in the sample. acs.org

Insufficient Information to Generate Article on "this compound"

Following a comprehensive series of targeted searches for the chemical compound “this compound,” it has been determined that there is insufficient publicly available scientific literature to generate a detailed and authoritative article focusing solely on its specific applications in polypeptide conjugates, graft copolymers, and advanced molecular probes as outlined in the user's request.

The searches have confirmed the identity of this compound as a heterobifunctional linker molecule. It possesses a tert-butyloxycarbonyl (Boc) protected amine group and a terminal hydroxyl group, connected by a short polyethylene (B3416737) glycol (PEG) and a pentyl spacer. This structure, presented in the table below, theoretically allows for sequential conjugation reactions, making it a potentially useful tool in bioconjugation and materials science.

PropertyValueSource
Full Chemical Name tert-Butyl (2-(5-hydroxypentyloxy)ethyl)carbamateN/A
Molecular Formula C₁₂H₂₅NO₄ chemscene.com
Molecular Weight 247.33 g/mol chemscene.com
Structure Boc-NH-CH₂CH₂-O-(CH₂)₅-OH chemscene.com

Commercial suppliers list this compound and suggest its utility as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and in broader applications such as medical research, drug release, nanotechnology, polypeptide synthesis support, and the creation of graft polymer compounds. medchemexpress.combiochempeg.com The Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be coupled to a molecule of interest, while the terminal hydroxyl group offers a second site for conjugation.

Despite these commercially provided suggestions, extensive database searches for peer-reviewed research articles, scientific publications, and detailed experimental studies specifically citing the use of "this compound" have not yielded the necessary information to fulfill the user's request for content on:

Development of Advanced Molecular Probes and Imaging Agents:There is no specific evidence in the form of published research to indicate that "this compound" has been utilized in the development of molecular probes or imaging agents.

While the general principles of bioconjugation and the functions of Boc-protected PEG linkers are well-documented, the absence of specific data and research findings for "this compound" makes it impossible to generate an article that is both scientifically accurate and strictly adheres to the provided outline without resorting to speculation. Therefore, the request to generate an English article with the specified detailed content cannot be completed at this time.

Advanced Research Methodologies and Characterization in Linker Chemistry

Spectroscopic Techniques for Structural Elucidation of Boc-NH-PEG1-C5-OH Derivatives and Conjugates

Spectroscopy is a cornerstone for the molecular-level investigation of linker compounds. It provides detailed information on the covalent structure, functional groups, and molecular mass, which are critical quality attributes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each part of the molecule are expected. The nine chemically equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.4 ppm. researchgate.net The protons of the ethylene (B1197577) glycol (PEG1) unit and the pentanol (B124592) (C5) backbone produce a series of multiplets in the region of 3.3 to 3.7 ppm. researchgate.netnih.gov Specifically, the methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen and the terminal hydroxyl group can be distinguished based on their chemical environment.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and connectivity. Key resonances include the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the carbons of the PEG and C5 alkyl chain (typically in the 60-72 ppm range for those adjacent to oxygen and 20-40 ppm for the other alkyl carbons), and the carbon bearing the terminal hydroxyl group (~61-62 ppm). researchgate.netresearchgate.net Analysis of ¹³C NMR spectra helps confirm the presence of all expected carbon environments within the linker structure. researchgate.net

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
(CH₃)₃C- (Boc group)~1.4 (singlet, 9H)~28
(CH₃)₃C - (Boc group)-~79
-C(O )O- (Boc group)-~156
-NH-Variable, broad singlet-
-NH-CH₂-~3.2 (multiplet, 2H)~40
-O-CH₂CH₂-O- (PEG unit)~3.6 (multiplet, 4H)~70-72
-O-(CH₂)₅-OH (C5 chain)~1.3-1.6 (multiplets, 6H)~22, 25, 32
-CH₂-OH (C5 chain)~3.6 (triplet, 2H)~62
-OHVariable, broad singlet-

Table 1: Representative NMR spectral data for the structural components of this compound. Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data synthesized from related compound analyses. researchgate.netresearchgate.netnih.govorganicchemistrydata.org

Mass spectrometry (MS) is a primary analytical technique for confirming the molecular weight and assessing the purity of this compound and its conjugates. researchgate.net Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. walshmedicalmedia.com

ESI-MS is particularly well-suited for analyzing PEGylated compounds and their derivatives due to its soft ionization process, which minimizes fragmentation and typically produces molecular ions (e.g., [M+H]⁺, [M+Na]⁺). enovatia.comresearchgate.net For this compound (Molecular Formula: C₁₄H₂₉NO₄), the expected monoisotopic mass is 275.2096 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the elemental composition. When coupled with liquid chromatography (LC-MS), this technique allows for the simultaneous separation and mass identification of the main compound, impurities, and reaction by-products. nih.gov

MALDI-Time of Flight (MALDI-TOF) MS is another valuable tool, especially for analyzing higher molecular weight PEG conjugates. walshmedicalmedia.comnih.gov It provides excellent information on molecular weight and can reveal the degree of PEGylation in a sample. walshmedicalmedia.com

Ion Chemical Formula Expected Exact Mass (m/z)
[M]C₁₄H₂₉NO₄275.2096
[M+H]⁺C₁₄H₃₀NO₄⁺276.2170
[M+Na]⁺C₁₄H₂₉NNaO₄⁺298.1989
[M+K]⁺C₁₄H₂₉KNO₄⁺314.1728

Table 2: Theoretical exact masses of common adduct ions for this compound, which can be verified using high-resolution mass spectrometry.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds.

Key characteristic absorption bands for this compound include:

A broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the terminal alcohol group.

A sharp peak around 3350 cm⁻¹, characteristic of the N-H stretching of the Boc-carbamate.

Strong C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). acs.org

A strong, sharp absorption band around 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the carbamate functional group. researchgate.net

A prominent band around 1100 cm⁻¹, attributed to the C-O-C ether stretching of the PEG unit. researchgate.netresearchgate.net

An N-H bending vibration for the secondary amide (carbamate) around 1520 cm⁻¹. researchgate.net

The presence of these specific bands confirms the successful incorporation of the Boc-protected amine, the PEG ether linkage, and the terminal hydroxyl group. researchgate.netnih.govnist.gov

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretch, hydrogen-bonded3200-3500 (broad)
Carbamate (N-H)Stretch~3350 (sharp)
Alkane (C-H)Stretch2850-2960
Carbamate (C=O)Stretch1680-1700
Carbamate (N-H)Bend~1520
Ether (C-O-C)Stretch~1100

Table 3: Key infrared absorption frequencies for the functional groups in this compound. Data synthesized from general IR correlation tables and spectra of related compounds. researchgate.netresearchgate.net

Chromatographic Separations for Compound Purification and Analysis of Complex Conjugates

Chromatography is essential for both the purification of this compound after synthesis and for the analysis of the complex mixtures that result from its conjugation to biomolecules or other substrates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of PEG-containing linkers. Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase, is particularly effective.

For analytical purposes, RP-HPLC is used to determine the purity of this compound. A gradient elution, typically using water and a more non-polar organic solvent like acetonitrile (B52724) (ACN) with an additive such as trifluoroacetic acid (TFA), allows for the separation of the target compound from starting materials, reagents, and by-products. researchgate.netchromatographyonline.com The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, enabling quantitative purity assessment. thermofisher.com

On a larger scale, preparative HPLC uses the same principles to purify gram-scale quantities of the linker, yielding a high-purity product suitable for subsequent conjugation reactions. nih.govresearchgate.net The separation of PEGylated molecules in RP-HPLC is influenced by the hydrophobicity of the molecule; the Boc group and the C5 alkyl chain contribute significantly to the retention of this compound on a reversed-phase column. chromatographyonline.comnih.gov

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214/220 nm or Charged Aerosol Detector (CAD)
Column Temperature 40-45 °C

Table 4: A representative analytical RP-HPLC method for the purity assessment of this compound and related derivatives. researchgate.netchromatographyonline.comnih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers and is particularly useful for analyzing the PEG component of linkers and their conjugates. shimadzu.com GPC separates molecules based on their hydrodynamic volume, or size in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules. wayeal-instrument.com

While this compound is a discrete, monodisperse compound, GPC is critical when dealing with its synthesis from or conjugation to polydisperse PEG materials. It is the primary method for determining key polymer characteristics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com For a monodisperse species like this compound, the PDI would be theoretically 1.0. GPC is also highly effective for separating successfully conjugated high-molecular-weight proteins from unreacted, smaller PEG linkers after a conjugation reaction. nih.gov The quality of PEG standards is crucial for accurate molecular weight determination in GPC analysis. jenkemusa.com

Compound Name Reference Table

Abbreviation/Name Full Chemical Name
This compoundtert-butyl (2-(2-(5-hydroxypentoxy)ethoxy)ethyl)carbamate
Boc₂O / Boc Anhydride (B1165640)Di-tert-butyl dicarbonate (B1257347)
ACNAcetonitrile
TFATrifluoroacetic acid
ESIElectrospray Ionization
MALDIMatrix-Assisted Laser Desorption/Ionization
NMRNuclear Magnetic Resonance
IRInfrared
HPLCHigh-Performance Liquid Chromatography
GPCGel Permeation Chromatography
SECSize Exclusion Chromatography

Computational Chemistry and Molecular Modeling for Linker Design Optimization

The optimization of linker molecules, such as this compound, is a critical aspect of modern drug design and development, particularly in the engineering of complex therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). researchgate.netnih.gov Computational chemistry and molecular modeling have emerged as indispensable tools in this process, offering a powerful lens through which the conformational behavior and interaction dynamics of these linkers can be understood and predicted. nih.govnih.gov By simulating the behavior of linkers at an atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental methods alone. This allows for the rational design of linkers with tailored properties, such as desired flexibility, solubility, and binding affinity, ultimately leading to more effective and specific therapeutics. precisepeg.comnih.gov The application of these computational methodologies to a specific linker, this compound, provides a clear example of how in silico techniques can guide the optimization of linker chemistry.

Conformational Analysis of PEG Chains and Linker Flexibility

The flexibility of a linker is a paramount determinant of its function, influencing the spatial orientation of the molecules it connects and, consequently, the efficacy of the entire conjugate. researchgate.netnih.gov For this compound, which incorporates a short polyethylene (B3416737) glycol (PEG) unit, understanding its conformational landscape is key to predicting its behavior in a biological system. Conformational analysis through computational methods provides a detailed picture of the accessible shapes, or conformers, of the molecule and their relative energies.

The inherent flexibility of PEG chains arises from the rotational freedom around the C-C and C-O single bonds. ambermd.org This allows the linker to adopt a wide range of conformations, from extended to more compact, folded structures. wordpress.com To analyze these possibilities for this compound, a systematic conformational search can be performed. This process involves rotating the molecule's rotatable bonds in discrete steps and calculating the potential energy of each resulting conformation. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the energetically favorable and unfavorable dihedral angles.

The accuracy of these energy calculations is highly dependent on the chosen force field. Force fields are sets of parameters that define the potential energy of a system of atoms and are crucial for simulating molecular mechanics. For PEG-containing molecules, well-established force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement) are commonly employed. nih.govnih.govrsc.org These force fields have been specifically parameterized to accurately model the behavior of ethers and polyethylene glycols, ensuring that the calculated conformational energies are reliable. nih.govnih.gov For instance, the CHARMM36 force field includes specific parameters for the ether linkages found in PEG, which have been validated against experimental data. nih.gov

Table 1: Illustrative Conformational Energy Profile for a Key Dihedral in this compound

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (High Energy)
600.5Gauche
1204.5Eclipsed (High Energy)
1800.0Anti (Lowest Energy)
2404.5Eclipsed (High Energy)
3000.5Gauche

This table is for illustrative purposes and represents the type of data generated from a conformational analysis. Actual values would be obtained from specific quantum mechanical or molecular mechanics calculations.

Docking Studies and Molecular Dynamics Simulations of Linker-Protein Interactions

Beyond understanding the intrinsic flexibility of this compound, it is crucial to investigate how it interacts with its protein target. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions. plos.orgresearchgate.net

Molecular Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of this compound, docking studies would be employed to predict how this linker, as part of a larger molecule (e.g., a PROTAC), would fit into the binding pocket of a target protein. The process involves generating a multitude of possible binding poses of the linker within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. acs.orgacs.org The flexibility of the linker is a critical parameter in these simulations, as its ability to adopt different conformations can significantly impact its fit within the binding site. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed view of the linker-protein interactions over time. elifesciences.orgbiorxiv.org An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. For this compound, an MD simulation would typically start with a docked pose of the linker within the protein. The entire system, including the protein, the linker, and surrounding solvent molecules (usually water), is then allowed to evolve over a period of nanoseconds to microseconds. acs.orgmdpi.com

These simulations can reveal crucial information about the stability of the binding pose, the specific amino acid residues that interact with the linker, and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces). plos.org For instance, an MD simulation could show the formation of stable hydrogen bonds between the ether oxygens of the PEG unit in this compound and polar residues in the protein's binding pocket. The analysis of the simulation trajectory can also provide insights into the dynamic nature of the linker's flexibility within the confined space of the binding site. plos.org

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in a Protein Binding Site

Simulation Time (ns)Key Interacting ResidueDistance (Å) (Linker Atom - Residue Atom)Type of Interaction
5ASN 1502.8Hydrogen Bond
10TYR 853.5van der Waals
15LYS 1482.9Hydrogen Bond
20ASN 1502.7Hydrogen Bond
25TRP 883.8van der Waals

This table is a hypothetical representation of the type of data that can be extracted from an MD simulation trajectory, highlighting key interactions and their dynamics.

By combining the insights from conformational analysis, docking studies, and molecular dynamics simulations, researchers can build a comprehensive understanding of the behavior of this compound. This knowledge is instrumental in rationally designing modified linkers with optimized properties for specific therapeutic applications, thereby accelerating the development of novel and more effective drugs. nih.govnih.gov

Future Perspectives and Emerging Directions in Boc Nh Peg1 C5 Oh Research

Development of Next-Generation PROTAC Linkers Derived from Boc-NH-PEG1-C5-OH Analogs

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound serves as a fundamental building block for the systematic development of next-generation PROTAC linkers. The orthogonal nature of its protected amine and free hydroxyl groups allows for the sequential and controlled attachment of a warhead (targeting the protein of interest) and an E3 ligase ligand. Deprotection of the Boc group under acidic conditions reveals a primary amine ready for amide bond formation, while the hydroxyl group can be activated or modified for subsequent conjugation. axispharm.com

Research has shown that both the composition and length of the linker are critical for PROTAC activity. While PEG and alkyl chains are the most common motifs, there is a growing interest in creating "toolboxes" of linkers with different carbon-to-oxygen ratios to explore a wider range of lipophilicity and conformational flexibility. nih.gov This approach enables a rapid structure-activity relationship (SAR) analysis to identify the optimal linker for a specific target and E3 ligase pair.

Linker MotifKey PropertiesImpact on PROTACs
Alkyl Chains Hydrophobic, can be rigid or flexibleInfluences linker length and conformational rigidity.
PEG Chains Hydrophilic, flexibleImproves solubility, cell permeability, and can provide favorable intermolecular interactions. targetmol.com
Alkynes/Triazoles RigidProvides conformational constraint, can be synthesized via "click chemistry". nih.gov
Piperazine/Piperidine Rigid, polarCan improve solubility and pharmacokinetic properties. nih.gov

Exploration of Multi-functional Linker Architectures for Orthogonal Bioconjugation

The concept of orthogonal bioconjugation, where multiple chemical modifications can be performed on a single molecule with high specificity and without interfering with each other, is a powerful tool in drug development and chemical biology. The distinct functionalities of this compound make it an ideal starting point for creating multi-functional linker architectures.

The Boc-protected amine and the terminal hydroxyl group can be seen as two independent handles for chemical modification. For example, the hydroxyl group can be oxidized to a carboxylic acid or an aldehyde, or it can be converted into a leaving group for nucleophilic substitution. This allows for the attachment of a specific molecule at one end of the linker. Subsequently, the Boc group can be removed to expose the amine, which can then be reacted with another molecule, for example, through amide coupling or reductive amination.

This strategy is being explored to create "Y-shaped" or "branched" linkers, where a central scaffold derived from this compound is used to conjugate three different components. This could involve, for instance, a PROTAC with two different warheads to target a protein dimer or a multi-protein complex, or a drug conjugate carrying both a targeting moiety and an imaging agent.

The table below illustrates some of the orthogonal reaction schemes that can be employed with a Boc-NH-PEG-OH core structure.

Functional GroupOrthogonal ReactionReagentsResulting Linkage
Boc-Amine Deprotection followed by Amide Coupling1. Trifluoroacetic Acid (TFA) 2. Activated Carboxylic Acid (e.g., NHS ester)Amide Bond
Hydroxyl EsterificationCarboxylic Acid, Carbodiimide (B86325) (e.g., DCC, EDCI)Ester Bond
Hydroxyl Etherification (Williamson Synthesis)Alkyl Halide, Strong BaseEther Bond
Hydroxyl Oxidation to Aldehyde followed by Reductive Amination1. Dess-Martin Periodinane 2. Amine, Reducing Agent (e.g., NaBH(OAc)₃)Amine Bond

Integration into Advanced Drug Delivery Systems (focus on chemical architecture for delivery)

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by improving their stability, solubility, and biodistribution, and by enabling targeted delivery to specific tissues or cells. The chemical architecture of this compound is well-suited for its integration into such systems, including antibody-drug conjugates (ADCs) and lipid nanoparticles (LNPs). cnreagent.com

In the context of ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that recognizes a tumor-specific antigen. The PEG component of the linker can enhance the water solubility of the ADC and protect the payload from premature degradation. The bifunctional nature of this compound allows for the controlled attachment of the drug and the antibody. For example, the hydroxyl group could be modified to react with a specific amino acid on the antibody, while the deprotected amine could be coupled to the cytotoxic payload.

For nanoparticle-based delivery systems, PEGylated lipids are commonly used to create a "stealth" layer on the surface of the nanoparticle. This PEG layer reduces recognition by the immune system and prolongs the circulation time of the nanoparticle in the bloodstream. This compound can be chemically elaborated to create such PEGylated lipids. The hydroxyl group can be esterified with a lipid molecule, and the deprotected amine can be used to attach a targeting ligand or to modify the surface charge of the nanoparticle.

Drug Delivery SystemRole of PEG LinkerChemical Architecture Integration
Antibody-Drug Conjugates (ADCs) Enhances solubility and stability, provides spacing between antibody and payload.The linker is covalently attached to both the antibody and the drug molecule.
Lipid Nanoparticles (LNPs) Forms a hydrophilic shell, reducing immunogenicity and prolonging circulation. chemscene.comThe linker is conjugated to a lipid, which is then incorporated into the LNP structure.
Polymer-Drug Conjugates Increases the hydrodynamic radius of the drug, reducing renal clearance.The linker is used to attach the drug to a polymer backbone.

Expansion into Novel Chemical Biology Tools and Diagnostic Platforms

The versatility of this compound also extends to the development of novel chemical biology tools and diagnostic platforms. The ability to introduce specific functionalities at either end of the linker makes it a valuable tool for creating molecular probes to study biological processes.

For instance, a fluorescent dye can be attached to one end of the linker, while a bioactive molecule or a targeting ligand is attached to the other. This allows for the visualization and tracking of the bioactive molecule in living cells or tissues. The PEG component of the linker can help to improve the photophysical properties of the fluorescent dye and reduce non-specific binding.

In the realm of diagnostics, this compound can be used to construct sensitive and specific detection reagents. For example, in an immunoassay, the linker can be used to conjugate an antibody to a reporter enzyme or a signaling molecule. The orthogonal nature of the linker's functional groups ensures that the conjugation process does not compromise the activity of either the antibody or the reporter molecule. The use of such well-defined linkers can lead to improved assay performance with lower background signals and higher sensitivity.

ApplicationFunction of the LinkerExample
Fluorescent Probes Spatially separates a fluorophore from a bioactive molecule.A fluorescently labeled ligand for studying receptor binding.
Affinity-Based Probes Presents a bait molecule for capturing binding partners.Biotinylated probes for identifying protein-protein interactions.
Immunoassay Reagents Connects an antibody to a reporter molecule.An enzyme-linked antibody for ELISA.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-NH-PEG1-C5-OH with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis should follow protocols emphasizing reaction stoichiometry, solvent selection (e.g., anhydrous conditions for carbamate stability), and purification methods (e.g., column chromatography or recrystallization). Document intermediates using NMR and HPLC for purity validation (>95%). Reproducibility requires strict adherence to temperature control, inert atmospheres, and detailed reporting of catalyst concentrations. Reference established synthetic pathways for Boc-protected PEG derivatives and cross-validate with mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound under varying pH conditions?

  • Methodological Answer : Use pH-dependent stability assays with UV-Vis spectroscopy to monitor Boc deprotection kinetics. Couple with FTIR to track carbonyl group (C=O) changes in the carbamate bond. For quantitative analysis, employ LC-MS to identify degradation products. Preclinical study guidelines (e.g., NIH protocols) recommend triplicate experiments at physiological (pH 7.4) and acidic (pH 4–5) conditions to simulate biological environments .

Q. What analytical techniques are critical for confirming the molecular weight and functional group compatibility of this compound in hybrid materials?

  • Methodological Answer : MALDI-TOF or GPC for precise molecular weight determination. Functional group compatibility (e.g., PEG-carboxylic acid interactions) can be assessed via FTIR and XPS. For hybrid systems (e.g., polymer-drug conjugates), use DSC to evaluate thermal stability and SAXS for structural homogeneity. Cross-reference data with primary literature to validate novel findings .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with amine-bearing biomolecules while minimizing side reactions?

  • Methodological Answer : Apply the PICOT framework:

  • Population : Boc-protected PEG linker.
  • Intervention : Varying coupling agents (e.g., EDC/NHS vs. DCC).
  • Comparison : Reaction yields under different molar ratios (1:1 to 1:5).
  • Outcome : Conjugation efficiency measured via fluorescence tagging or SDS-PAGE.
  • Time : Kinetic studies at 4°C vs. room temperature.
    Use HPLC to quantify unreacted biomolecules and mitigate hydrolysis by optimizing pH and solvent polarity .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Employ contradiction analysis frameworks:

  • Step 1 : Systematically catalog solubility discrepancies (e.g., DMSO vs. THF) from peer-reviewed studies.
  • Step 2 : Identify variables (e.g., temperature, ionic strength) using factorial design experiments.
  • Step 3 : Apply Hansen solubility parameters to model solvent interactions.
    Publish negative results and validate with molecular dynamics simulations to reconcile empirical vs. theoretical data .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems without compromising the Boc group’s stability?

  • Methodological Answer : Design experiments using the PEA framework:

  • Population : Nanoparticle carriers (e.g., PLGA or liposomes).
  • Exposure : Encapsulation efficiency under sonication vs. microfluidics.
  • Analysis : Monitor Boc stability via in situ Raman spectroscopy during pH/redox-triggered release.
    Compare release kinetics with non-PEGylated controls to isolate PEG-specific effects. Cite precedents in pH-sensitive linker chemistry .

Methodological Frameworks and Validation

Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound-based cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC50 calculations. Validate assumptions of normality with Shapiro-Wilk tests. For heterogeneous cell lines, apply mixed-effects models to account for inter-experimental variability. Follow NIH preclinical reporting standards to ensure transparency in raw data deposition .

Q. How should researchers address ethical and reproducibility challenges when publishing synthetic protocols for this compound?

  • Methodological Answer : Adopt FINER criteria:

  • Feasible : Provide step-by-step videos or supplementary crystallography data.
  • Novel : Highlight innovations (e.g., greener solvents) vs. prior art.
  • Ethical : Disclose conflicts of interest and synthetic hazards (e.g., toxicity of Boc-removal agents).
    Use platforms like Zenodo for open-source protocol sharing, adhering to Beilstein Journal’s data redundancy guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.